(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride
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Description
(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H27ClN2O4 and its molecular weight is 418.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of H-Lys(Fmoc)-OMe HCl is the amine group in organic synthesis . The compound is used as a protecting group for amines during peptide synthesis .
Mode of Action
H-Lys(Fmoc)-OMe HCl acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) .
Result of Action
The result of the action of H-Lys(Fmoc)-OMe HCl is the protection of the amine group during peptide synthesis, allowing for the selective assembly of amino acids into peptides . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of H-Lys(Fmoc)-OMe HCl is influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is rapidly removed by a base, and this process can be influenced by the pH of the solution . Additionally, the compound exhibits pH-controlled ambidextrous gelation , which means it can form gels in both aqueous and organic environments at different pH values . This property is significant among gelators and can be leveraged in various applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSJCURWQOUTKB-BDQAORGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718458 |
Source
|
Record name | Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201009-98-5 |
Source
|
Record name | Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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